molecular formula C8H15NO2*HCl B555394 l-alpha-Cyclohexylglycine CAS No. 14328-51-9

l-alpha-Cyclohexylglycine

Cat. No. B555394
CAS RN: 14328-51-9
M. Wt: 157,21*36,45 g/mole
InChI Key: WAMWSIDTKSNDCU-ZETCQYMHSA-N
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Description

L-alpha-Cyclohexylglycine is a compound with the molecular formula C8H15NO2 . It is also known by other synonyms such as h-chg-oh, (S)-2-amino-2-cyclohexylacetic acid, and L-Cyclohexylglycine . It is used in the preparation of α-aminoalkanoic acids .


Synthesis Analysis

L-alpha-Cyclohexylglycine can be synthesized from L-Phenylglycine. In one method, L-Phenylglycine (8.04 g, 53 mmol) was reduced by catalytic hydrogenation using PtO2 in 80% acetic acid (HOAc) (200 mL). The catalyst was removed by filtration and the HOAc removed under reduced pressure to afford the title compound as a white solid (7.8 g, 94%) .


Molecular Structure Analysis

The molecular structure of l-alpha-Cyclohexylglycine is represented by the IUPAC name (2 S )-2-amino-2-cyclohexylacetic acid . The InChI representation is InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

L-alpha-Cyclohexylglycine has a molecular weight of 157.21 g/mol . It appears as a white to slightly beige powder .

Scientific Research Applications

Synthesis and Optical Activity

L-alpha-Cyclohexylglycine has been synthesized through various methods such as the Strecker method, amination, and reductive cleavage of azlactone. These processes aim to produce optically active α-cyclohexylglycine, a compound of interest in pharmaceutical and peptide chemistry (Tamura & Harada, 1978).

Peptide Conformation and Biomedical Applications

L-Phenylalanine cyclohexylamide, closely related to L-alpha-Cyclohexylglycine, serves as a chiral auxiliary in synthesizing optically pure α,α-disubstituted amino acids. These amino acids are crucial for peptide conformation and have potential applications in solution or solid-phase peptide synthesis (Obrecht et al., 1995).

Polypeptide Studies

Poly(d-cyclohexylglycine), containing cyclohexyl rings bound to the α-carbon of the polypeptide chain, undergoes a conformational transition from a random-coil form to an ordered form. This transition is significant in studying the properties and behavior of synthetic polypeptides in different solvent systems (Palumbo et al., 1981).

Enantioselective Sensing

L-Cyclohexylglycine has been used in designing fluorescent beta-cyclodextrins for enantioselective sensing of alpha-amino acids. This application is crucial in creating sensors with high specificity and selectivity for different amino acid enantiomers (Corradini et al., 2003).

Anticancer Research

Studies have explored the use of cyclohexylglycine as a ligand in Pt complexes for potential anticancer applications. These complexes have shown inhibitory effects against certain cancer cell lines, indicating the potential of L-alpha-Cyclohexylglycine in developing new anticancer therapies (Hosseini-Hashemi et al., 2022).

properties

IUPAC Name

(2S)-2-amino-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353118
Record name l-alpha-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-alpha-Cyclohexylglycine

CAS RN

14328-51-9
Record name (αS)-α-Aminocyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14328-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylglycine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-alpha-cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLGLYCINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Q5O5615E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Lederman, A Penn-Nicholson, M Cho… - JAMA …, 2006 - triggered.clockss.org
Les récepteurs de chimiokines se trouvent à la surface des cellules et régulent la migration cellulaire par chimiotaxie. Le CCR5 (CC Chemokine receptor 5) est utilisé par le virus de l'…
Number of citations: 6 triggered.clockss.org

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